3-(Pent-4-ynoyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid is an organic compound that features a unique structure combining an oxazolidine ring with a pent-4-ynoyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the oxazolidine ring. One common method involves the reaction of an amino alcohol with a carboxylic acid derivative under acidic conditions to form the oxazolidine ring. The pent-4-ynoyl group can be introduced through an acylation reaction using pent-4-ynoyl chloride, while the phenyl group can be added via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds
4-Pentenoic acid: Similar in structure but lacks the oxazolidine ring and phenyl group.
Pent-4-ynoyl chloride: Used as a precursor in the synthesis of 3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid.
4-Phenyloxazolidine-5-carboxylic acid: Similar but without the pent-4-ynoyl group.
Uniqueness
3-(Pent-4-ynoyl)-4-phenyloxazolidine-5-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. The presence of the oxazolidine ring, pent-4-ynoyl group, and phenyl group makes it a versatile compound for various scientific research purposes.
Properties
CAS No. |
500726-13-6 |
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Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-pent-4-ynoyl-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C15H15NO4/c1-2-3-9-12(17)16-10-20-14(15(18)19)13(16)11-7-5-4-6-8-11/h1,4-8,13-14H,3,9-10H2,(H,18,19) |
InChI Key |
PQNUYYCVXHFRLY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)N1COC(C1C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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